molecular formula C13H14N2O4 B2534888 1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 920875-05-4

1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2534888
CAS No.: 920875-05-4
M. Wt: 262.265
InChI Key: UIRFDBOHEROLNV-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a compound of interest in various fields of scientific research. This compound features a pyrrole ring substituted with a hydroxyethyl group and a methoxyphenylamino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, amines, and substituted pyrroles. These products have diverse applications in chemical synthesis and research.

Scientific Research Applications

1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione include:

  • 2-methoxyphenyl isocyanate
  • Hydroxyethyl derivatives of pyrrole
  • Methoxyphenyl-substituted amines

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-(2-methoxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-19-11-5-3-2-4-9(11)14-10-8-12(17)15(6-7-16)13(10)18/h2-5,8,14,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRFDBOHEROLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=CC(=O)N(C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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